Product packaging for Ergosterol acetate(Cat. No.:CAS No. 2418-45-3)

Ergosterol acetate

Cat. No.: B017722
CAS No.: 2418-45-3
M. Wt: 438.7 g/mol
InChI Key: NGEVNHYPVVOXPB-RZZBNZQCSA-N
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Description

Overview of Ergosterol (B1671047) and its Derivatives in Biological Systems

Ergosterol (ergosta-5,7,22-trien-3β-ol) is a fundamental component of fungal and protozoal cell membranes, performing functions analogous to those of cholesterol in animal cells wikipedia.orghmdb.caontosight.ai. Its presence is essential for maintaining membrane integrity, fluidity, and permeability in these organisms scbt.commdpi.com. The biosynthesis of ergosterol in fungi is a well-documented pathway originating from acetate (B1210297) via lanosterol (B1674476) researchgate.net. This pathway involves several intermediates, including zymosterol (B116435), fecosterol, episterol, ergosta-5,7,24(28)-trienol, and ergosta-5,7,22,24(28)-tetranol researchgate.net.

Ergosterol serves as a precursor for various derivatives, including ergosterol acetate, which can exhibit modified biological activities compared to the parent compound ontosight.aimdpi.com. These derivatives can arise through metabolic processes within the fungi or through chemical modifications in laboratory settings. The study of these derivatives is important for understanding the full spectrum of biological roles that ergosterol-related compounds play in fungal physiology and interactions with their environment ontosight.ai.

Data on the relative abundance of ergosterol compared to other sterols in fungi highlights its significance. Ergosterol accounts for a substantial majority of sterols in many fungal strains, often exceeding 80%, and is the predominant sterol in the membranes of Dikarya, a subkingdom that includes most marine fungi researchgate.net.

SterolOrganism GroupPrimary LocationFunction
ErgosterolFungi, ProtozoaCell MembranesMembrane integrity, fluidity, permeability
CholesterolAnimalsCell MembranesMembrane integrity, fluidity, signaling
This compoundFungi (derivative)-Varied biological activities

Academic Significance of this compound as a Fungal Metabolite

This compound holds academic significance primarily as a metabolite isolated from various fungal species. Its identification and characterization contribute to the understanding of fungal secondary metabolism and the diversity of compounds produced by these organisms. For instance, this compound has been isolated from the fungus Ganoderma lucidum biosynth.com and a marine sponge-associated fungus Aspergillus fischeri medchemexpress.com.

Research into this compound as a fungal metabolite involves its isolation, structural elucidation, and investigation of its biological properties. While ergosterol itself is widely recognized for its essential role in fungal cell membranes and as a target for antifungal agents nih.govnih.gov, the academic interest in this compound lies in exploring how acetylation modifies the properties and potential functions of the parent sterol. Studies have investigated its potential biological activities, such as antioxidant properties and effects on cell proliferation in specific cell lines in laboratory settings biosynth.com.

The study of fungal metabolites like this compound is crucial for chemotaxonomy, understanding ecological interactions, and identifying potential lead compounds for various applications. The presence and concentration of ergosterol and its derivatives can also be used as biomarkers for estimating fungal biomass in different environments, including soils and wetlands researchgate.netresearchgate.net.

Historical Context of this compound Research in Sterol Biology

The historical context of this compound research is intertwined with the broader history of sterol biology, particularly the study of sterols in fungi. Ergosterol was first isolated from ergot, a fungus, in 1899 asm.org. Its presence in yeasts and other fungi was observed later asm.org. Early research in sterol biology focused on the structure, isolation, and basic biological roles of sterols. The biosynthesis of ergosterol from acetate was established through tracer studies asm.orgnih.gov.

The mid to late 20th century saw significant advancements in sterol research, with a focus on biosynthesis pathways, enzymology, and structure determination using techniques like NMR and X-ray diffraction nih.gov. During this period, the multiple cellular roles of ergosterol in membrane function and signaling were elucidated nih.govacs.org.

Research specifically on this compound likely emerged as scientists began to investigate the various forms and modifications of ergosterol found in nature or produced through laboratory synthesis. Studies involving the acetylation of sterols, including ergosterol, have been conducted to explore how such modifications affect their physical properties and biological interactions walshmedicalmedia.comcdnsciencepub.com. The electrochemical characterization of supported liquid membranes using ergosterol, for example, provides insight into how sterols behave in membrane-like environments, a foundational area relevant to understanding the biological roles of both ergosterol and its derivatives like the acetate walshmedicalmedia.com. The identification of this compound in natural sources like fungi and marine organisms further solidified its place as a subject of academic investigation within the field of sterol biology medchemexpress.comtandfonline.com.

Year (Approximate)Development in Sterol Biology ResearchRelevance to Ergosterol/Ergosterol Acetate
Late 19th CenturyIsolation of Ergosterol from fungiDiscovery of the parent compound
Mid-20th CenturyElucidation of sterol biosynthesis pathways (including from acetate)Understanding the origin of ergosterol
Mid-late 20th CenturyAdvanced structural determination and understanding of sterol functionsProvided tools for studying derivatives
OngoingIsolation and characterization of fungal metabolites, including sterol derivativesIdentification of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O2 B017722 Ergosterol acetate CAS No. 2418-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVNHYPVVOXPB-RZZBNZQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315706
Record name Ergosterol, acetate
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Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-45-3
Record name Ergosterol, acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-5,7,22-trien-3-beta-yl acetate
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Record name Ergosterol, acetate
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Record name Ergosta-5,7,22-trien-3-β-yl acetate
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Biosynthesis and Metabolic Pathways of Ergosterol Acetate

Precursor Pathways and Acetate (B1210297) Incorporation into Ergosterol (B1671047)

The initial stages of ergosterol biosynthesis involve the formation of activated isoprene (B109036) units, with acetate serving as the fundamental building block. nih.govnih.govresearchgate.net

The mevalonate (B85504) pathway is a crucial route for the synthesis of isoprenoids, including the precursors of ergosterol. mdpi.comasm.orgmdpi.comwikipedia.orgnih.gov This pathway commences with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (Erg10). nih.govresearchgate.net A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by hydroxymethylglutaryl-CoA synthase (Erg13) to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase, an enzyme considered a major metabolic checkpoint for ergosterol biosynthesis. nih.govpnas.org Mevalonate is then converted through a series of enzymatic steps, including phosphorylation by mevalonate kinase (Erg12), to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the activated five-carbon isoprene units. researchgate.netuniprot.org These isoprene units are the building blocks for larger isoprenoids.

Acetate plays a fundamental role in ergosterol biosynthesis as the primary source of carbon atoms. nih.gov It is activated to acetyl-CoA, which enters the mevalonate pathway. nih.govresearchgate.netasm.org The initial condensation of acetyl-CoA molecules is the committed step that channels carbon flow towards isoprenoid synthesis, including that of ergosterol. nih.gov Studies using radioactive acetate have demonstrated its incorporation into squalene (B77637) and oxidosqualene, intermediates in the ergosterol pathway, in intact yeast cells. bibliotekanauki.pl This highlights the direct contribution of acetate-derived carbon to the ergosterol structure.

Enzymatic Steps and Key Enzymes in Ergosterol Biosynthesis

Following the formation of squalene from farnesyl pyrophosphate (FPP), a precursor derived from the mevalonate pathway, a series of enzymatic modifications occur to produce ergosterol. mdpi.comresearchgate.netmdpi.com

Squalene epoxidase (Erg1) is a key enzyme in the ergosterol biosynthesis pathway, catalyzing the epoxidation of squalene to form 2,3-oxidosqualene (B107256) (or 2,3-epoxysqualene). researchgate.netnih.govuniprot.org This reaction is the first oxygen-dependent step in the pathway and is considered a rate-limiting step in steroid biosynthesis. uniprot.org Squalene epoxidase is an FAD-containing mixed-function oxygenase. molbiolcell.org In Saccharomyces cerevisiae, squalene epoxidase has been found to be present in both the microsomal fraction and cofractionate with lipid particles, suggesting a dual localization that may reflect a relationship between the endoplasmic reticulum and lipid particles. molbiolcell.org

Following the cyclization of 2,3-oxidosqualene to lanosterol (B1674476) (in fungi), a crucial step is the removal of the methyl group at the C14 position. researchgate.netwikipedia.org This demethylation is catalyzed by sterol 14α-demethylase (also known as Cyp51 or Erg11), a cytochrome P450 enzyme. mdpi.comwikipedia.orgresearchgate.netuniprot.orguniprot.orgmdpi.com This enzyme plays a critical role in the ergosterol biosynthesis pathway and is a primary target of azole antifungal drugs. mdpi.comwikipedia.orgmdpi.com Sterol 14α-demethylase catalyzes the three-step oxidative removal of the 14α-methyl group of lanosterol, converting it to a 14-demethylated product, which is essential for the subsequent steps leading to ergosterol. uniprot.orguniprot.orgmdpi.com Inhibition of this enzyme disrupts ergosterol production and leads to the accumulation of toxic intermediate sterols. mdpi.commdpi.com

Further enzymatic transformations are necessary to convert the demethylated lanosterol derivatives into ergosterol. These include the isomerization of the double bond from the Δ8 to the Δ7 position, catalyzed by Δ8-Δ7 isomerase (also known as Δ7,8 isomerase), and the reduction of the double bond at the Δ14 position by Δ14 reductase (Erg24). wikipedia.orgqeios.comnih.govcapes.gov.br These enzymes are also targets for certain antifungal agents, such as morpholines, which inhibit both Δ7,8 isomerase and Δ14 reductase, leading to ergosterol depletion and the accumulation of aberrant sterols like ignosterol. wikipedia.orgqeios.comqeios.com

Here is a data table summarizing some of the key enzymes and intermediates discussed in the ergosterol biosynthesis pathway:

Enzyme/IntermediateRole in Pathway
Acetyl-CoAInitial carbon source for the mevalonate pathway. nih.govresearchgate.netasm.org
MevalonateIntermediate in the mevalonate pathway, precursor to IPP and DMAPP. researchgate.netpnas.org
SqualeneFormed from FPP, precursor to cyclic sterols. mdpi.comresearchgate.netmdpi.com
Squalene Epoxidase (Erg1)Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.netnih.govuniprot.org
2,3-OxidosqualeneIntermediate formed by squalene epoxidase, cyclized to lanosterol. researchgate.netwikipedia.org
LanosterolCyclized product of 2,3-oxidosqualene in fungi. researchgate.netwikipedia.org
Sterol 14α-Demethylase (Cyp51/Erg11)Catalyzes the removal of the C14 methyl group from lanosterol. mdpi.comwikipedia.orgresearchgate.netuniprot.orgmdpi.com
Δ7,8 IsomeraseIsomerizes the Δ8 double bond to Δ7. wikipedia.orgqeios.comnih.gov
Δ14 Reductase (Erg24)Reduces the Δ14 double bond. wikipedia.orgqeios.comnih.gov
ErgosterolFinal product of the pathway in fungi. mdpi.comwikipedia.org

C24 Methyltransferase and C4 Demethylation

The biosynthesis of ergosterol involves several key enzymatic modifications, including methylation at the C24 position and a series of C4 demethylation steps. Sterol C24-methyltransferase (SMT), specifically Erg6 in Saccharomyces cerevisiae, catalyzes the transfer of a methyl group from S-adenosyl-methionine to the C-24 of zymosterol (B116435), leading to the formation of fecosterol. uniprot.org This C24 methylation step is crucial for the synthesis of 24-alkyl sterols like ergosterol and is absent in humans, making it a target for antifungal agents. mdpi.comresearchgate.net

Following the formation of lanosterol, a series of demethylation reactions occur at the C14 and C4 positions. The C14-demethylation is catalyzed by the enzyme lanosterol 14α-demethylase (Erg11/Cyp51), a primary target of azole antifungals. uniprot.orgmdpi.comfrontiersin.org The C4 demethylation process is complex and involves a C4-demethylation complex, including enzymes like Erg25, Erg26, and Erg27, which work to remove methyl groups from the C4 position, ultimately leading to the production of zymosterol in S. cerevisiae. uniprot.org Erg28 is thought to act as a scaffold protein, tethering Erg26 and Erg27 to the endoplasmic reticulum or facilitating their interaction within this complex. uniprot.org Inhibition of both C24 methyltransferase and C4 demethylation have shown potential in yielding antifungal agents. nih.govcapes.gov.br

Regulation of Ergosterol Biosynthesis and its Impact on Ergosterol Acetate Levels

The regulation of ergosterol biosynthesis is a tightly controlled process involving overlapping mechanisms to ensure appropriate sterol levels for cellular function while avoiding the toxicity of excessive sterols. mdpi.comnih.govresearchgate.netresearchgate.netuniprot.orgresearchgate.netnih.gov This regulation is crucial as deficiencies or excesses in sterol biosynthesis can lead to pleiotropic defects affecting cellular proliferation and stress adaptation. nih.govuniprot.orgresearchgate.net The synthesis of HMG-CoA, catalyzed by HMG-CoA reductase (HMGR), is identified as a major metabolic checkpoint in the ergosterol pathway. mdpi.comresearchgate.netnih.gov

While the direct impact of these regulatory mechanisms specifically on this compound levels is not as extensively documented as their impact on ergosterol, the acetylation of ergosterol is known to be a mechanism for handling excessive sterols, suggesting a link between ergosterol regulation and this compound formation. researchgate.netnih.gov Excessive sterols can be stored as steryl esters in lipid droplets or secreted, with acetylation playing a role in this detoxification process. researchgate.netnih.gov

Transcriptional and Post-Translational Regulation

Transcriptional regulation of ergosterol biosynthesis genes is significantly influenced by sterol abundance. mdpi.comnih.govresearchgate.net In Saccharomyces cerevisiae, sterol regulatory element (SRE)-binding proteins like Upc2 and Ecm22, along with other factors such as Hap1, Rox1, and Mot3, coordinate the expression of ERG genes. mdpi.comuniprot.orgresearchgate.netnih.gov Upon sterol depletion, Upc2 undergoes a conformational change, allowing its translocation to the nucleus where it binds to SREs in the promoters of ERG genes, thereby activating their transcription. researchgate.netyeastgenome.org Oxygen levels also play a role in transcriptional regulation through heme-dependent transcription factors. mdpi.comyeastgenome.org

Post-translational regulation also contributes to controlling ergosterol synthesis. mdpi.comnih.govresearchgate.netresearchgate.net For instance, excess oxysterols can promote the degradation of Hmg2, an HMG-CoA reductase enzyme, via the ER-associated degradation (ERAD) pathway. mdpi.com Subcellular localization of ergosterol biosynthesis enzymes is another aspect of post-translational control, with some enzymes exhibiting dual localization between the ER and lipid particles, which can affect their activity. nih.gov

Feedback Mechanisms in Ergosterol Synthesis

Feedback mechanisms are integral to maintaining sterol homeostasis. frontiersin.orgnih.govresearchgate.net The HMG-CoA reductases (Hmg1 and Hmg2) are subject to feedback inhibition by sterols. yeastgenome.org Additionally, studies suggest that the formation of steryl esters can regulate sterol biosynthesis. mdpi.comnih.gov Overexpression of certain genes like ERG4 and ARE2 has been shown to significantly increase ergosterol biosynthesis, indicating feedback at multiple points in the pathway. nih.gov The reversible acetylation of ergosterol, catalyzed by alcohol acetyltransferase (Atf2) for acetylation and sterol deacetylase (Say1) for deacetylation, represents a cycle that can influence intracellular sterol levels and potentially impact feedback regulation. mdpi.comnih.govnih.gov Lack of Say1, for example, leads to the accumulation and export of acetylated sterols. nih.gov

Divergence of Sterol Biosynthesis Pathways in Different Organisms

While a core set of reactions in sterol biosynthesis is conserved across eukaryotes, significant divergence exists in the specific pathways and enzymes utilized by different organisms. nih.govacs.orgfrontiersin.orgoup.comnih.gov This divergence is particularly evident when comparing the pathways in animals, plants, and fungi. nih.govacs.org

One key point of divergence is the initial cyclization of oxidosqualene, which leads to the formation of lanosterol in non-photosynthetic organisms like animals and fungi, and cycloartenol (B190886) in photosynthetic organisms like plants and algae. acs.orgtandfonline.com The enzymes catalyzing this step, lanosterol synthase (Erg7 in yeast) and cycloartenol synthase (CAS1), represent a significant phylogenetic marker. acs.orgtandfonline.com

Another notable difference lies in the presence and function of sterol C24-methyltransferases (SMTs). mdpi.comresearchgate.netnih.govacs.org These enzymes are active in plants and fungi, enabling the production of 24-alkyl sterols like ergosterol, but are absent in mammals. mdpi.comresearchgate.netnih.gov The diversification of SMTs in eukaryotes contributes to the variety of 24-alkyl sterols produced. nih.gov

Furthermore, the order of enzymatic steps, particularly demethylation and methylation reactions, can vary between organisms. mdpi.com For instance, in Candida albicans, C24 methylation precedes C4 and C14 demethylation, whereas in Saccharomyces cerevisiae, C14 demethylation occurs first, followed by C4 demethylation and then C24 methylation. mdpi.com These differences in pathway order and enzyme usage contribute to the distinct sterol profiles observed across different eukaryotic lineages. mdpi.comnih.govfrontiersin.orgoup.comnih.gov Even within fungi, there can be variations in the late ergosterol biosynthesis pathway. researchgate.netbibliotekanauki.pl For example, while S. cerevisiae converts lanosterol into C4 methylated sterols that are then demethylated by Erg24 and Erg25 into zymosterol, and Erg6 converts zymosterol into fecosterol, there are differences in how Aspergillus fumigatus handles these steps. researchgate.net

Interactive Data Table: Key Enzymes and Steps in Ergosterol Biosynthesis (Relevant to this compound Formation)

StepEnzyme (S. cerevisiae)ReactionRelevance to this compound
C24 MethylationErg6Methyl transfer to C24 of zymosterolForms a key structural feature of ergosterol, the precursor.
C14 DemethylationErg11 (Cyp51)Removal of methyl group at C14 of lanosterolEssential step in forming the sterol backbone of ergosterol.
C4 Demethylation ComplexErg25, Erg26, Erg27Removal of methyl groups at C4Leads to the formation of zymosterol, a precursor for C24 methylation.
AcetylationAtf2Acetylation of sterols (including ergosterol)Directly involved in the formation of this compound.
DeacetylationSay1Deacetylation of acetylated sterolsReversible step influencing this compound levels.

Isolation, Purification, and Derivatization Methodologies for Ergosterol Acetate

Extraction Techniques from Natural Sources

Ergosterol (B1671047) is a lipoid-soluble substance, but its efficient extraction from sources like yeast often requires preliminary degradation of the cell structure google.com. Various methods have been reported for the isolation of sterols from fungi and higher plants, including supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction using organic solvents mdpi.com.

Solvent Extraction Methodologies (e.g., Ethyl Acetate (B1210297) Extraction)

Solvent extraction is a common initial step in isolating ergosterol from natural matrices. Ethyl acetate is frequently utilized due to its efficacy in dissolving ergosterol. For instance, ergosterol has been extracted from Tulasnellaceae sp. using ethyl acetate. In one study, Tulasnellaceae sp. was extracted three times with ethyl acetate, and the combined extract was concentrated to yield a crude sample mdpi.com. Similarly, ethyl acetate extraction has been employed to recover ergosterol from yeast solids after plasmolysis google.com. The efficiency of extraction can be influenced by the solvent polarity and the nature of the matrix oup.com. In some cases, a preliminary saponification step using alkaline solutions is necessary to liberate bound ergosterol before solvent extraction mdpi.comoup.com. For example, a method for extracting ergosterol from river sediment involved saponification with ethanolic potassium hydroxide (B78521) followed by liquid-liquid extraction with ethyl acetate oup.comoup.com.

Data Table: Ergosterol Extraction using Ethyl Acetate

SourceSolventMethodOutcomeCitation
Tulasnellaceae spEthyl acetateThree extractions, concentrationCrude sample obtained mdpi.com
Compressed yeastEthyl acetateExtraction after cyclohexylamine (B46788) treatment90% of original ergosterol recovered google.com
Compressed yeastEthyl acetateExtraction after diethylamine (B46881) treatment85% of original ergosterol recovered google.com
River sedimentEthyl acetateLiquid-liquid extraction after saponificationErgosterol extracted (recovery 91.7% ± 3.1%) oup.comoup.com

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for purifying ergosterol and its derivatives from crude extracts.

Thin Layer Chromatography (TLC) Applications

Thin layer chromatography (TLC) is a simple and cost-effective method commonly used for the separation and identification of sterols, including ergosterol mdpi.commdpi.com. TLC on silica (B1680970) gel plates is frequently employed, with various solvent systems utilized depending on the compounds to be separated mdpi.comresearchgate.net. For instance, a specific TLC method for determining ergosterol and ergosterol peroxide in Hygrophoropsis aurantiaca extract used a solvent system of toluene/ethyl acetate (3:1, v/v) on silica gel plates mdpi.com. TLC can also be used for preparative purposes to isolate ergosterol in sufficient quantities for further analysis aphrc.orgcerealsgrains.org. Detection of ergosterol on TLC plates can be done using UV light due to its absorption peaks at 282 nm and 293 nm, or by spraying with visualizing agents like 10% H2SO4 in ethanol (B145695) followed by heating cerealsgrains.orgsci-hub.se. A high-performance thin-layer chromatography (HPTLC) method using ethyl acetate and petroleum ether as the mobile phase has been developed for selective ergosterol determination in wheat, offering improved sensitivity aphrc.org.

Data Table: TLC Mobile Phases for Ergosterol and Related Compounds

Compound(s)Stationary PhaseMobile PhaseCitation
Ergosterol, Ergosterol peroxideSilica gel GToluene/ethyl acetate (3:1, v/v) mdpi.com
ErgosterolSilica gelEthyl acetate and petroleum ether aphrc.org
ErgosterolSilica gel 60-F254Petroleum ether - ethyl acetate (12:1 and 1:2) sci-hub.se
ErgosterolSilica gelOxygen-free ethanol (for elution) cerealsgrains.org

Liquid Chromatography Techniques (HPLC, MP-LC, RP-LC)

Liquid chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MP-LC), and Reversed-Phase Liquid Chromatography (RP-LC), are widely used for the purification and analysis of ergosterol and its derivatives, offering higher resolution and sensitivity compared to TLC mdpi.comcerealsgrains.org. HPLC is regularly practiced for the estimation and determination of ergosterol cabidigitallibrary.org. RP-HPLC on a C18 column with methanol-acetonitrile as the mobile phase and detection at 282 nm has been used for ergosterol quantitation oup.comoup.com. Another RP-HPLC method for determining ergosterol in cultivated Antrodia camphorata used a reversed-phase C18 column with 100% methanol (B129727) as the mobile phase and detection at 271 nm jfda-online.com.

Integrated chromatographic strategies combining different liquid chromatography techniques have been developed for large-scale purification. For example, a strategy combining silica gel medium-pressure normal-phase liquid chromatography and high-pressure reversed-phase liquid chromatography was used to purify ergosterol from Tulasnellaceae sp., yielding ergosterol with a purity greater than 95% mdpi.com. High-speed counter-current chromatography (HSCCC) is another liquid chromatography technique that has been successfully applied for the separation and purification of ergosterol from natural sources like Paecilomyces hepialid and Anoectochilus roxburghii, achieving high purity levels nih.govresearchgate.netnih.gov.

Data Table: Liquid Chromatography Methods for Ergosterol Purification/Analysis

TechniqueColumn TypeMobile PhaseDetection Wavelength (nm)Purity Achieved (%)SourceCitation
RP-HPLCHypersil C18Methanol-acetonitrile (80:20)282Not specifiedRiver sediment oup.comoup.com
HPLCC18100% methanol271Not specifiedAntrodia camphorata jfda-online.com
MP-LC + RP-HPLCSilica gel + C18Methanol/dichloromethane + Methanol270>95Tulasnellaceae sp. mdpi.com
HSCCCNot specifiedn-hexane-ethyl acetate-methanol-water (6:1.7:6:0.3)28099.2Paecilomyces hepialid nih.gov
HSCCCNot specifiedn-hexane-ethylacetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3)Not specified92.0Anoectochilus roxburghii researchgate.netnih.gov

Chemical Synthesis and Acetylation of Ergosterol to Ergosterol Acetate

This compound is an esterified form of ergosterol with an acetyl group attached to the hydroxyl group at the 3-beta position ontosight.ai. The synthesis of this compound can be achieved through the acetylation of ergosterol ontosight.ai. Acetylation is a common chemical reaction used to modify compounds containing hydroxyl groups. While the specific detailed protocols for the direct acetylation of ergosterol to this compound were not extensively detailed in the provided search results, the conversion is a known chemical transformation. Ergosteryl acetate has been used as a starting material in the synthesis of other ergosterol derivatives, such as 6-fluoro-ergosterol and this compound peroxide, indicating that its synthesis from ergosterol is a standard procedure researchgate.netrsc.orgrsc.org. The acetylation of ergosterol involves the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst.

In biological contexts, the acetylation of ergosterol is a reversible process catalyzed by specific enzymes. Alcohol acetyltransferase (ATF2) is involved in the acetylation of ergosterol, while sterol deacetylase (SAY1) catalyzes the deacetylation nih.govmdpi.com. This biological acetylation and deacetylation play a role in sterol detoxification and transport in organisms like Saccharomyces cerevisiae nih.govmdpi.com.

Improved Synthetic Routes and Yield Optimization

Improved synthetic routes and yield optimization for this compound and related sterols have been explored in various studies. One approach involves the acetylation of ergosterol to form this compound ontosight.ai. While the basic acetylation of ergosterol is a known process, research has focused on optimizing conditions or developing alternative routes to enhance yield or purity.

One study describes an improved, large-scale synthesis of the Diels-Alder adduct of ergosteryl acetate and maleic anhydride. This method involves refluxing the reaction mixture with methanol to convert unwanted succinic anhydride derivatives into soluble half esters, leaving the insoluble Diels-Alder adduct largely unchanged. This adduct was then further processed to yield 5,7-ergostadienyl acetate and other ergostadienyl acetate isomers nih.gov. Separation and purification were achieved through argentation column chromatography and crystallization nih.gov.

Another area of optimization focuses on the extraction of ergosterol itself from natural sources, which can then be acetylated. Studies comparing different extraction methods for ergosterol from soil samples, for instance, have investigated techniques like simple shaking, ultrasonication, and alkaline methods. While ultrasonication can potentially promote the co-extraction of organic compounds, optimization of conditions, such as power and duration, can lead to ergosterol yields comparable to alkaline methods semanticscholar.org. The use of a 95% ethanol solution as an extraction solvent and the application of ultrasound-assisted extraction (UASE) have been shown to significantly increase the yield of ergosterol from sources like Flammulina velutipes root waste compared to other methods mdpi.com. The UASE method likely enhances yield by improving the breakdown of fungal cell walls and promoting saponification mdpi.com.

Furthermore, research into the biosynthesis of ergosterol in yeasts has indicated that the culture medium composition and the presence of precursors can influence ergosterol production, which in turn affects the starting material availability for acetylation. For example, the optimization of a nutritive medium for Saccharomyces carlsbergensis using glucose and manganese acetate has been shown to significantly increase ergosterol content in dry biomass bioresearch.ro. Acetate has been shown to be a basic precursor in ergosterol biosynthesis bioresearch.ro.

While not directly focused on this compound synthesis, studies on improving the yield of vitamin D from the photochemical reaction of ergosterol have shown that using a lead acetate solution as a filter can improve the yield of vitamin D by filtering out UV light below 275 nm, which causes undesirable by-products nih.gov. This suggests that controlling reaction conditions and removing interfering substances are crucial for optimizing yields in sterol chemistry.

Derivatization for Analog Production

This compound serves as a valuable starting material for the synthesis of a diverse range of sterol analogs, enabling the exploration of structure-activity relationships and the development of compounds with altered biological properties nih.govnih.gov. Derivatization typically involves chemical modifications to the this compound skeleton.

One strategy for analog production involves Diels-Alder cycloaddition reactions. For instance, ergosterol-3β-acetate has been used in Diels-Alder cycloaddition with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) to obtain a 3β-acetoxy cycloadduct, which then served as a starting material for the synthesis of ergostane (B1235598) derivatives, including epoxides unisi.itacs.org. Similarly, nitroso Diels-Alder reactions with ergosterol or this compound have been employed to generate novel sterol analogs, which can then undergo further transformations like N-O bond cleavage nih.gov.

Modifications to the side chain of this compound are also common. Studies have reported the conversion of ergosteryl acetate into 15-ketosterol analogues through a series of stages researchgate.net. This involved transformations to the side chain and the introduction of a ketone group at the C-15 position researchgate.net.

Epoxidation reactions are another method for generating this compound analogs. The epoxidation of cycloadducts derived from ergosterol-3β-acetate can yield diastereoisomeric epoxides, which can be further separated and modified unisi.itacs.org. Reductive opening of such epoxides can lead to the formation of hydroxyl derivatives unisi.itacs.org.

Derivatization at the C-3 position of ergosterol derivatives, such as ergosterol peroxide, has also been explored to obtain compounds with potentially improved biological activities mdpi.com. Acylation of the 3-hydroxyl group with various anhydrides, like succinic anhydride, maleic anhydride, glutaric anhydride, or phthalic anhydride, yields intermediates for further derivatization mdpi.com.

The synthesis of fluorescent sterol analogs has also utilized this compound as a starting material. Chemical modifications, such as linking small organic dye molecules, can be performed to create fluorescent probes for studying intracellular lipid transport researchgate.net.

These examples highlight the versatility of this compound as a precursor in the synthesis of a wide array of sterol analogs with modifications at different positions of the steroid core and side chain.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS, UV, IR)

Spectroscopic methods are fundamental for confirming the structure of ergosterol (B1671047) acetate (B1210297). Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, respectively. Analysis of chemical shifts and coupling constants allows for the assignment of specific atoms within the ergosterol acetate structure. nih.gov ¹H NMR spectra of ergosterol in CDCl₃ show various shifts and intensities corresponding to its protons. nih.gov Similarly, ¹³C NMR spectra in CDCl₃ provide characteristic signals for the different carbon environments. nih.gov

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. Electron Ionization Mass Spectrometry (EI-MS) of ergosteryl acetate typically shows a molecular ion peak at m/z 438, corresponding to the molecular formula C₃₀H₄₆O₂. researchgate.netresearchgate.netnih.gov Characteristic fragmentation ions are observed, such as M⁺-acetate-H (m/z 378), M⁺-acetate-H-CH₃ (m/z 363), and M⁺-acetate-H-side chain (m/z 253). researchgate.netresearchgate.net High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements to confirm the elemental composition. cdnsciencepub.com

Ultraviolet (UV) spectroscopy is valuable for detecting this compound due to the presence of conjugated double bonds in the ergostane (B1235598) core. This compound exhibits characteristic UV absorption maxima similar to those of ergosterol, typically around 262, 271, 282, and 293 nm in ethanol (B145695). nih.govdrugfuture.com These specific wavelengths are often used for detection in chromatographic methods. cerealsgrains.org

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the acetate carbonyl group (around 1741 cm⁻¹) and C-O stretching vibrations, as well as bands for C-H stretching and the double bonds in the steroid ring system. koreascience.krresearchgate.net

Chromatographic-Mass Spectrometric Coupling for Metabolite Profiling

Coupling chromatographic techniques with mass spectrometry is essential for the separation, identification, and profiling of this compound within complex biological mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of sterols, including this compound, often after derivatization. researchgate.netcdnsciencepub.comspringernature.com GC-MS analysis of acetylated extracts can separate this compound, with its retention time being a key identifier. researchgate.netresearchgate.net The fragmentation pattern obtained from the MS detector then confirms the identity of the eluted compound by comparison with spectral libraries. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also employed for the analysis of ergosterol and its derivatives. researchgate.netresearchgate.netnih.gov These techniques offer advantages for less volatile or thermally labile compounds. LC-MS/MS, using multiple reaction monitoring (MRM), can provide high selectivity for the detection of specific sterols like ergosterol. researchgate.net However, ergosterol can be sensitive to oxidation during electrospray ionization (ESI), which is a common ionization method in LC-MS, potentially leading to unusual adducts or fragments. researchgate.netnih.gov Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be alternative ionization sources for sterol analysis by LC-MS. researchgate.netresearchgate.net

These hyphenated techniques are crucial for metabolite profiling studies in various organisms, including fungi and plants, where this compound may be present as a metabolite or derivative. niscpr.res.in

Quantitative Analysis of this compound in Biological Samples

Quantitative analysis of this compound in biological samples is important for various research applications, such as assessing fungal biomass or studying metabolic pathways. While many methods focus on quantifying ergosterol directly, techniques for this compound would follow similar principles of extraction, separation, and detection.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying ergosterol, and this approach can be adapted for this compound, utilizing its characteristic UV absorbance. cerealsgrains.orgresearchgate.netasm.orgcabidigitallibrary.orgmdpi.com Separation is typically achieved on reversed-phase C18 columns using mobile phases such as methanol (B129727) or acetonitrile/methanol mixtures. researchgate.netasm.orgmdpi.com Detection is often performed at wavelengths around 282 nm. cerealsgrains.orgasm.orgcabidigitallibrary.orgaphrc.orgoup.com

Sample preparation is a critical step in quantitative analysis and often involves extraction from the biological matrix. For fungal samples, methods may include saponification to release sterols from esters, followed by liquid-liquid extraction or solid-phase extraction (SPE). asm.orgcabidigitallibrary.orgoup.com SPE using reversed-phase columns has been developed for the determination of ergosterol in plant tissues colonized by fungi, offering an alternative to conventional liquid-liquid extraction. asm.org

Quantitative analysis can also be performed using chromatographic methods coupled with mass spectrometry, which offers high sensitivity and specificity, particularly in complex matrices where interfering substances may be present. researchgate.net GC-MS and LC-MS/MS can be used for the quantitative determination of this compound by employing internal standards and calibration curves. researchgate.net

Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, have also been developed for the quantitative determination of ergosterol, demonstrating good sensitivity and selectivity. aphrc.org While specifically for ergosterol, the principles could potentially be applied or adapted for the analysis of this compound.

The accurate quantification of this compound in biological samples requires careful optimization of extraction, separation, and detection parameters to minimize matrix effects and ensure reliable results.

Applications and Future Directions in Ergosterol Acetate Research

Development of Novel Therapeutic Agents

The unique chemical structure of ergosterol (B1671047) acetate (B1210297) makes it a compelling starting point for the development of new drugs. Its biological activities span a range of therapeutic areas, positioning it as a valuable lead compound for creating novel treatments.

Ergosterol acetate's role as a lead compound is rooted in its inherent biological properties. As a derivative of ergosterol, a vital component of fungal cell membranes, it provides a scaffold that can be chemically modified to enhance its therapeutic effects and target specificity. The ergosterol biosynthesis pathway has long been a primary target for antifungal drug development due to its essentiality in fungi and absence in humans.

Research has demonstrated that ergosterol and its derivatives, including this compound, possess a variety of pharmacological effects, such as antimicrobial, antioxidant, and anticancer activities. For instance, this compound has been shown to suppress the phosphorylation of ERK in lipopolysaccharide-induced inflammation in RAW246.7 cells. Furthermore, ergosterol has exhibited anti-proliferative activity against several cancer cell lines, including MCF7, NCI-H460, and HeLa cells. These inherent properties make this compound a promising candidate for further medicinal chemistry efforts to optimize its efficacy and safety for various disease indications.

The rise of drug-resistant fungal pathogens presents a significant global health challenge. Ergosterol biosynthesis is a well-established target for many existing antifungal drugs, such as azoles. However, prolonged use of these agents has led to the emergence of resistance mechanisms in various fungal species.

This compound and other ergosterol derivatives offer potential avenues to circumvent these resistance mechanisms. Research into the ergosterol biosynthesis pathway continues to identify novel targets and strategies to combat resistance. For example, alterations in the ergosterol pathway are a known mechanism of multidrug resistance in Candida albicans, independent of drug efflux pumps. By developing compounds that target different enzymes in this pathway or that have a different mode of action compared to existing drugs, it may be possible to treat infections caused by resistant strains. The exploration of natural products, including sterols like this compound, is a promising strategy for discovering new multi-target inhibitors that could be less prone to resistance development.

Biosensors and Biomarkers

Beyond its therapeutic potential, ergosterol and its derivatives are valuable tools in diagnostics and environmental monitoring. Ergosterol itself is a well-established biomarker for quantifying fungal biomass in various environmental samples, such as atmospheric aerosols. This is because ergosterol is a primary and specific component of fungal cell membranes.

The detection and quantification of ergosterol can serve as an indicator of fungal contamination. Studies have successfully used gas chromatography-mass spectrometry (GC-MS) to measure ergosterol levels in airborne particulates, providing an estimate of fungal abundance. This methodology has been applied in both urban and rural settings to monitor fungal loading in the atmosphere. Furthermore, ergosterol has been investigated as a potential biomarker for diagnosing invasive fungal infections in clinical samples, as it is detectable in various pathogenic fungal species. Research has also explored the use of ergosterol as a biomarker for mushroom intake in dietary studies. While these applications primarily focus on ergosterol, the principles could potentially be extended to its acetate derivative, particularly in the development of specific assays or sensors where the acetate group might offer advantages in terms of stability or detection. A cellular assay based on GC-MS has been developed to identify the molecular targets of ergosterol biosynthesis inhibitors and to quantify their effects, demonstrating the utility of sterol profiling in drug discovery.

Biotechnological Applications

In the realm of biotechnology, ergosterol and its derivatives hold significant promise. Ergosterol is a precursor for the production of vitamin D2 (ergocalciferol) through UV irradiation, a process of considerable industrial importance. The biotechnological production of ergosterol in microorganisms like Saccharomyces cerevisiae is an active area of research, with efforts focused on optimizing fermentation conditions and genetically engineering strains for enhanced yield.

Ergosterol also plays a crucial role in the stress tolerance of yeast, which is vital for industrial fermentation processes. Higher ergosterol content has been linked to increased resistance to stresses such as ethanol (B145695) and low temperatures. The antioxidant properties of compounds found in mushrooms, including sterols like ergosterol, are also of interest for their potential application in functional foods and nutraceuticals. While direct biotechnological applications of this compound are less documented, its production from ergosterol is a straightforward chemical conversion, suggesting that it could be readily produced from bio-derived ergosterol for its various applications.

Future Research Avenues and Translational Studies

The future of this compound research is promising, with several key avenues for exploration. A primary focus will be on translational studies to bridge the gap between preclinical findings and clinical applications. This will involve rigorous evaluation of the therapeutic potential of this compound and its optimized derivatives in relevant animal models of disease.

Further research is needed to fully elucidate the mechanisms of action of this compound in its various biological activities. For instance, understanding how it modulates inflammatory pathways or exerts its anticancer effects at a molecular level will be crucial for its development as a therapeutic agent. In the context of antifungal drug development, continued investigation into the ergosterol biosynthesis pathway will be essential for identifying new drug targets and for designing novel inhibitors that can overcome existing resistance mechanisms.

The development of advanced analytical techniques for the sensitive and specific detection of this compound could enhance its utility as a biomarker. This could involve the creation of novel biosensors or improved mass spectrometry-based methods. Exploring the synergistic effects of this compound with other therapeutic agents is another promising area of research. For example, combining it with existing antifungal drugs could potentially enhance their efficacy and combat resistance. Finally, further exploration of the biotechnological production of ergosterol and its derivatives will be important for ensuring a sustainable and cost-effective supply for future applications.

Q & A

Q. What are the established methods for synthesizing Ergosterol Acetate in laboratory settings?

this compound is typically synthesized via acetylation of ergosterol using acetic anhydride or acetyl chloride under controlled conditions. Advanced functionalization methods include nitroso Diels-Alder (NDA) reactions with acyl nitroso agents, yielding C5 and C8 disubstituted analogs . For example, reaction with nitrosocarbonylbenzene produces oxazine derivatives (54% yield), validated by spectroscopic characterization . Key parameters include solvent choice (e.g., ethyl acetate), temperature, and stoichiometric ratios.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • HPLC-UV : Detects this compound at 282 nm, optimized for soil slurries (220 mM acetate, 4-h incubation) .
  • GC-MS : Identifies ergosterol derivatives in ethyl acetate fractions, with purity verified via chromatographic peaks .
  • NMR : Confirms structural integrity, particularly for acetyl group integration at δ 2.0–2.1 ppm (¹H) and 170–175 ppm (¹³C).
MethodDetection TechniqueKey ParametersSensitivityReference
HPLC-UVUV (282 nm)Soil slurry, 220 mM acetate0.1–10 µg/mL
GC-MSMass spectrometryEthyl acetate fractionation0.01–1 µg/mL

Q. How can researchers quantify this compound in complex biological matrices?

Extraction protocols using n-hexane or methanol are followed by spectrophotometric assays (e.g., DPPH or Folin-Ciocalteu). For fungal biomass, the acetate incorporation method measures fungal growth via ¹⁴C-labeled acetate integration into ergosterol, with a 4-h incubation at 22°C . Internal standards (e.g., deuterated ergosterol) improve accuracy in LC-MS workflows .

Advanced Research Questions

Q. What are the challenges in elucidating the metabolic pathways involving this compound in fungal organisms?

Key challenges include:

  • Isotopic tracing complexity : ¹³C-labeled acetate incorporation requires precise monitoring of ergosterol biosynthesis intermediates .
  • Genetic variability : Engineered Saccharomyces cerevisiae strains (e.g., ΔERG5) show altered acetate production (0.713 g/L vs. wild-type), impacting pathway flux .
  • Matrix interference : Co-eluting lipids in LC-MS necessitate orthogonal separation methods (e.g., HILIC vs. reverse-phase) .

Q. How do methodological differences in antioxidant capacity assays (e.g., DPPH vs. ABTS) affect the interpretation of this compound's bioactivity?

  • DPPH : Measures radical scavenging at 515 nm, suitable for hydrophobic fractions. This compound’s EC₅₀ values vary due to solubility limits in methanol .
  • ABTS : Operates at 734 nm, ideal for hydrophilic fractions but may underestimate lipid-soluble antioxidants .
  • Folin-Ciocalteu : Quantifies total phenolics but lacks specificity for sterols, requiring complementary assays .

Q. What statistical approaches are recommended for analyzing variability in this compound concentration data across experimental replicates?

  • ANOVA : Identifies significant differences across groups (e.g., fungal strains or growth conditions) .
  • T-tests : Compares paired samples (e.g., wild-type vs. mutant ergosterol ratios: 1.06 ± 0.03 vs. 1.03 ± 0.04) .
  • Error propagation : Critical for spectrophotometric data, where ±5% variability in absorbance translates to ±10% concentration error .

Q. How can contradictory findings regarding this compound's role in fungal membrane dynamics be reconciled through experimental design?

Discrepancies often arise from:

  • Species-specific effects : Cordyceps militaris shows ergosterol-dependent anti-inflammatory activity (48% NO reduction), while Saccharomyces strains prioritize acetate excretion .
  • Growth media : Lipid composition in olive oil vs. synthetic media alters membrane ergosterol incorporation .
  • Analytical thresholds : HPLC-UV detection limits (0.1 µg/mL) may miss trace metabolites observable via GC-MS .

Methodological Best Practices

  • Data presentation : Use SI units and significant figures consistently (e.g., 0.713 ± 0.005 g/L) .
  • Ethical reporting : Disclose conflicts of interest and cite primary literature (avoid non-peer-reviewed sources) .
  • Reproducibility : Detailed protocols for synthesis, extraction, and statistical analysis must accompany publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.